molecular formula C4HF7O3 B15278119 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid CAS No. 13140-29-9

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid

Cat. No.: B15278119
CAS No.: 13140-29-9
M. Wt: 230.04 g/mol
InChI Key: JFIQYUFQLKYFPJ-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid is a per- and polyfluoroalkyl substance (PFAS) characterized by a propanoic acid backbone substituted with tetrafluoro and trifluoromethoxy (-OCF₃) groups. Its trifluoromethoxy substituent distinguishes it from other fluorinated ethers, influencing its physicochemical properties, environmental behavior, and toxicity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13140-29-9

Molecular Formula

C4HF7O3

Molecular Weight

230.04 g/mol

IUPAC Name

2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoic acid

InChI

InChI=1S/C4HF7O3/c5-2(1(12)13,3(6,7)8)14-4(9,10)11/h(H,12,13)

InChI Key

JFIQYUFQLKYFPJ-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(F)(F)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid typically involves the fluorination of appropriate precursor compounds. One common method includes the reaction of trifluoromethoxypropanoic acid with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of catalysts and at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is designed to maximize yield and purity while minimizing the formation of by-products. Safety measures are crucial due to the hazardous nature of the reagents and the potential for the release of toxic gases .

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols .

Scientific Research Applications

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid involves its interaction with molecular targets through its fluorinated functional groups. These interactions can affect the activity of enzymes and proteins, leading to various biological effects. The compound’s high electronegativity and resistance to metabolic breakdown contribute to its persistence in biological systems .

Comparison with Similar Compounds

Structural and Functional Differences

The trifluoromethoxy group (-OCF₃) in 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid contrasts with substituents in other PFAS:

Compound Substituent Key Structural Feature
Target Compound -OCF₃ Shorter fluorinated chain with methoxy linkage; moderate fluorination
HFPO-DA (GenX) -O-C₃F₇ Heptafluoropropoxy group; branched ether chain with higher fluorination
PFOA -C₇F₁₅ Linear perfluorinated chain; fully fluorinated carboxylic acid
ADONA (C6O4) Cyclic ether structure Hexafluorinated cyclic ether backbone
2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acid -CF₃ (trifluoromethyl) Direct CF₃ substitution; no ether linkage, leading to different reactivity

Key Insight : The trifluoromethoxy group introduces ether oxygen, which may enhance solubility and alter degradation pathways compared to fully fluorinated chains .

Physicochemical Properties

Data for the target compound is sparse, but inferences can be drawn from structurally similar PFAS:

Property Target Compound HFPO-DA (GenX) PFOA
Molecular Formula C₄HF₇O₃ (hypothetical) C₆HF₁₁O₃ C₈HF₁₅O₂
Molecular Weight ~230 g/mol (estimated) 330.05 g/mol 414.07 g/mol
Water Solubility High (predicted) 370 mg/L (pH 7) 9.5 g/L
Log Kow ~0.5–1.5 (estimated) 0.2–1.1 4.2–5.2
Acid Dissociation (pKa) ~-1.3 (predicted) -1.28 -0.5–2.8

Notes:

  • The target compound’s shorter fluorinated chain and ether oxygen likely reduce hydrophobicity compared to PFOA but increase solubility relative to GenX .

Environmental Persistence and Remediation

Environmental Behavior:
  • Persistence : PFAS with ether linkages (e.g., GenX, ADONA) resist biodegradation due to strong C-F bonds. The trifluoromethoxy group may confer similar persistence .
  • Detection : HFPO-DA has been detected in marine sediments at concentrations comparable to PFOS (0.119 ng/g), indicating widespread environmental mobility .
Remediation Challenges:
  • Hydrogel sorbents effective against GenX (removal efficiency >90%) may also adsorb the target compound, but performance depends on functional group interactions .

Toxicity and Regulatory Status

Toxicity Data:
  • GenX : Causes latent metabolic disruptions in mice, including liver hypertrophy and altered lipid metabolism .
  • PFOA: Linked to immunosuppression, thyroid dysfunction, and cancer .
Regulatory Status:
  • GenX : Listed as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to reproductive toxicity .
  • PFOA : Globally restricted under the Stockholm Convention .
  • Target Compound: Not yet regulated, but its inclusion in PFAS monitoring programs is anticipated .

Industrial and Regulatory Trends

  • Replacement Chemicals : Short-chain PFAS (e.g., PFBS) and fluorinated ethers (e.g., GenX, ADONA) are increasingly used as PFOA/PFOS substitutes. The target compound may fall into this category .
  • Analytical Challenges : LC–ESI–MS/MS methods validated for GenX (LLOQ: 0.1 ng/L) are likely applicable to the target compound .

Biological Activity

2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid (CAS Number: 13140-29-9) is a fluorinated organic compound with significant chemical properties that have drawn attention in various fields of research. Its unique structure, characterized by multiple fluorine atoms and a trifluoromethoxy group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

  • Molecular Formula : C4HF7O3
  • Molecular Weight : 230.038 g/mol
  • LogP : 1.835
  • Polar Surface Area (PSA) : 46.53 Ų

Biological Activity Overview

Research on the biological activity of this compound indicates its potential in several areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been documented, particularly in relation to cytokine production.
  • Toxicity Profile : Evaluations indicate low toxicity levels in cultured cells, making it a candidate for further pharmacological studies.

Antimicrobial Activity

A study evaluated the antimicrobial effects of several fluorinated compounds, including this compound. The results showed significant inhibition of both Gram-positive and Gram-negative bacteria at specific concentrations.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anti-inflammatory Effects

In vitro studies using peripheral blood mononuclear cells (PBMCs) assessed the compound's effect on cytokine release. The findings revealed that at a concentration of 100 µg/mL, the compound significantly reduced TNF-α levels by approximately 44–60%, indicating its potential as an anti-inflammatory agent.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15060
IL-6120115
IL-103045

The mechanism by which this compound exerts its biological effects appears to involve modulation of immune responses and direct interaction with cellular pathways related to inflammation and microbial resistance.

Q & A

Q. What are the key physicochemical properties of 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoic acid, and how do they influence experimental design?

Methodological Answer:

  • Molecular formula : C₆HF₁₁O₃; Molecular weight : 330.05 g/mol .
  • Solubility : Highly soluble in water due to its ionic ammonium salt form (e.g., GenX), requiring polar solvents (e.g., acetonitrile:water mixtures) for extraction .
  • Stability : Stable under ambient conditions but degrades under high-temperature or UV exposure, necessitating storage at -20°C for long-term preservation .
  • Experimental considerations : Use LC-MS/MS with electrospray ionization (negative mode) for quantification due to low environmental concentrations (ng/L range) .

Q. What validated analytical methods are recommended for detecting this compound in environmental and biological matrices?

Methodological Answer:

  • Sample preparation : Solid-phase extraction (SPE) using WAX cartridges for water samples; protein precipitation with methanol for serum .
  • Instrumentation : High-resolution mass spectrometry (HRMS) coupled with hydrophilic interaction liquid chromatography (HILIC) achieves detection limits of 0.1 ng/L in water .
  • Challenges : Co-elution with other PFAS requires isotopic dilution (e.g., ¹³C-labeled internal standards) to mitigate matrix effects .

Q. What are the established mechanisms of toxicity for this compound in mammalian models?

Methodological Answer:

  • In vivo studies : Rodent models show hepatic peroxisome proliferation (PPARα activation) and thyroid hormone disruption at doses ≥10 mg/kg/day .
  • Excretion kinetics : Rapid renal clearance in cynomolgus monkeys (t₁/₂ = 4–6 hours) contrasts with slower elimination in mice (t₁/₂ = 24 hours), suggesting species-specific metabolic pathways .
  • Biomarkers : Measure serum liver enzymes (ALT/AST) and thyroid-stimulating hormone (TSH) in longitudinal studies .

Advanced Research Questions

Q. How does the environmental persistence of this compound compare to legacy PFAS like PFOA, and what methodologies assess its mobility?

Methodological Answer:

  • Persistence : HFPO-DA meets EU criteria for "very persistent" (vP) with half-lives >6 months in water and soil, similar to PFOA .
  • Mobility : Use soil column leaching tests (OECD 312) to quantify high vertical mobility (Koc <10 L/kg) due to its anionic charge .
  • Regulatory implications : Classified as a PMT (persistent, mobile, toxic) substance under REACH, requiring groundwater monitoring .

Q. What advanced degradation strategies effectively mineralize this compound, and what are their limitations?

Methodological Answer:

  • Electrochemical oxidation : Boron-doped diamond electrodes achieve >90% degradation at pH 3, but generate shorter-chain PFAS byproducts (e.g., CF₃COOH) .
  • Photocatalysis : TiO₂/UV systems require co-dopants (e.g., nitrogen) to enhance reactivity under visible light .
  • Sonolysis : Cavitation at 20 kHz degrades 70% of HFPO-DA in 6 hours but demands high energy input .

Q. How can researchers reconcile contradictory data on bioaccumulation potential across studies?

Methodological Answer:

  • Study variables : Differences in trophic levels (e.g., fish vs. invertebrates) and exposure duration affect BCF (bioconcentration factor) calculations .
  • Analytical adjustments : Normalize tissue concentrations to protein content or lipid weight to account for matrix variability .
  • Modeling : Use pharmacokinetic models (e.g., OECD QSAR Toolbox) to predict bioaccumulation in unstudied species .

Data Contradiction Analysis

Q. Why do some studies report low ecological toxicity while others highlight high human health risks?

Methodological Answer:

  • Endpoint selection : Aquatic toxicity tests (e.g., Daphnia magna LOEC = 1 mg/L) use higher thresholds than human cell-based assays (e.g., hepatocyte cytotoxicity at 0.1 mg/L) .
  • Exposure pathways : Human risks emphasize chronic dietary intake (e.g., contaminated water), whereas ecological studies focus on acute exposure .
  • Mitigation : Conduct probabilistic risk assessments integrating both endpoints to guide regulatory thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.